

Application Note: Quantification of Tenacissoside G using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tenacissoside G

Cat. No.: B10814468

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Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Tenacissoside G**, a C21 steroid compound isolated from the stems of *Marsdenia tenacissima*.^[1] This method is applicable for the quality control of herbal raw materials and extracts. The protocol provides a robust, accurate, and reproducible approach for researchers, scientists, and professionals in drug development.

Introduction

Tenacissoside G is a significant bioactive constituent found in *Marsdenia tenacissima*.^[1] Accurate and precise quantification of this compound is essential for the quality control of botanical preparations and for pharmacokinetic studies. This document outlines a reliable HPLC method for the determination of **Tenacissoside G**.

Experimental

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: Ecosil C18, 4.6 mm × 150 mm, 5 µm particle size.^[2]
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

- Standard: **Tenacissoside G** reference standard (purity $\geq 98\%$).

The separation and quantification were achieved using the following parameters:

Parameter	Condition
Mobile Phase	Acetonitrile:Water (48:52, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 230 nm
Injection Volume	20 μ L

Table 1: Optimized HPLC Chromatographic Conditions.[2]

Protocols

- Accurately weigh 10 mg of **Tenacissoside G** reference standard.
- Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.02 mg/mL to 0.2 mg/mL.
- Pulverize the dried caulis of *Marsdenia tenacissima* to a fine powder.
- Accurately weigh 1.0 g of the powder and place it in a conical flask.
- Add 50 mL of methanol and perform ultrasonication for 30 minutes.
- Allow the mixture to cool and then filter through a 0.45 μ m membrane filter.
- The filtrate is the sample solution to be injected into the HPLC system.

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, and recovery.

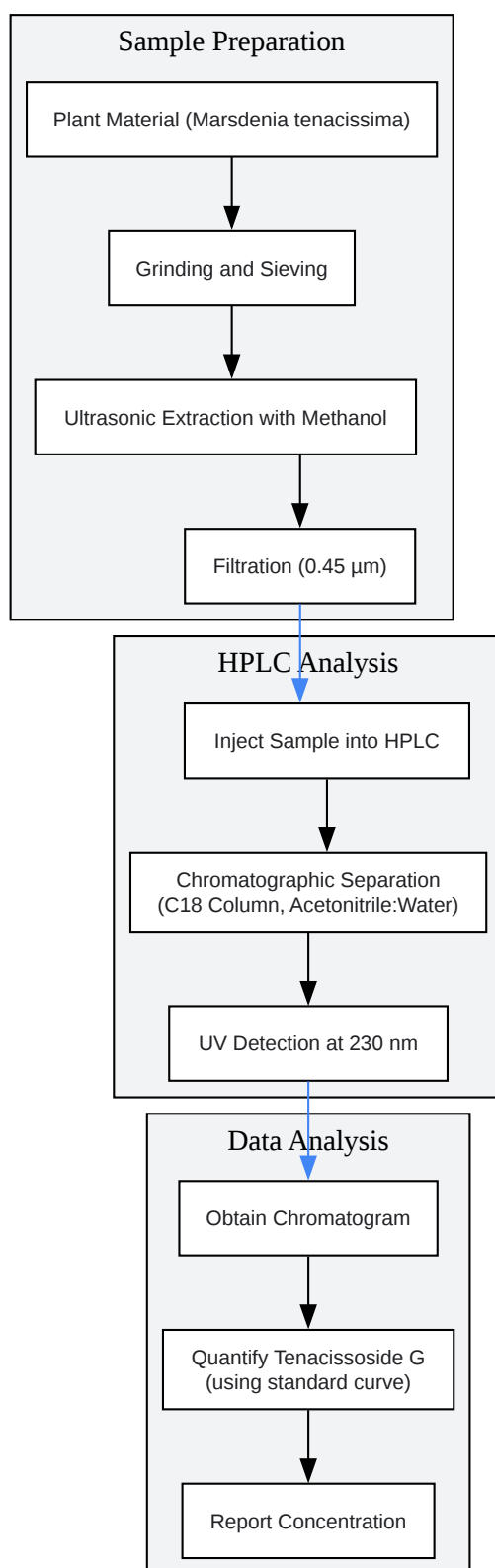
Parameter	Result
Linearity Range	0.4124 - 4.1240 µg
Correlation Coefficient (r)	0.9995
Average Recovery	99.5%
RSD of Recovery	2.4%

Table 2: Summary of Method Validation Data for **Tenacissoside G** Quantification.[2]

A separate UPLC-MS/MS method for quantification in rat plasma showed a linearity range of 5-2000 ng/mL with a correlation coefficient greater than 0.99.[3][4] For this UPLC-MS/MS method, the accuracy in rat plasma was reported to be between 90% and 112%, with intra- and inter-day precision less than 15%.[5] The recovery was higher than 87%.[5]

Experimental Workflow

The overall workflow for the quantification of **Tenacissoside G** from sample preparation to data analysis is depicted below.

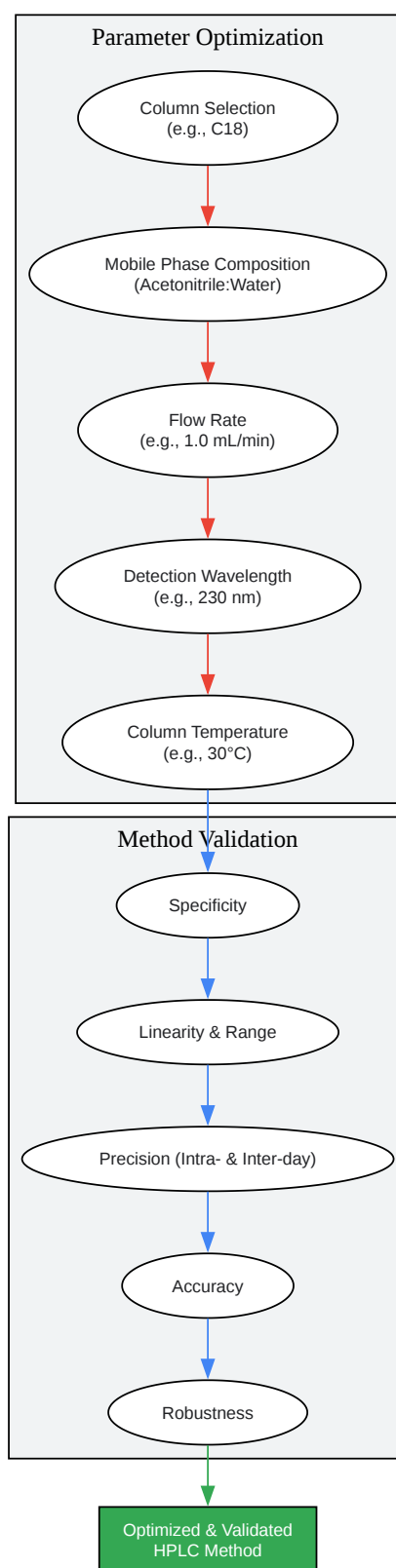


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HPLC Quantification Workflow for **Tenacissoside G**.

Logical Relationship for Method Development

The development of a robust HPLC method involves a logical progression of optimizing various parameters to achieve the desired separation and quantification.



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Logical Flow for HPLC Method Development.

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantification of **Tenacissoside G** in *Marsdenia tenacissima*. The method is validated and demonstrates good linearity, recovery, and precision, making it suitable for routine quality control and research applications.

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